![molecular formula C19H23ClN2O3S B5871778 1-(2-chlorobenzyl)-4-[(4-ethoxyphenyl)sulfonyl]piperazine](/img/structure/B5871778.png)
1-(2-chlorobenzyl)-4-[(4-ethoxyphenyl)sulfonyl]piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-chlorobenzyl)-4-[(4-ethoxyphenyl)sulfonyl]piperazine, also known as TCS 401, is a piperazine derivative compound that has been extensively studied for its potential applications in scientific research. This compound is of particular interest due to its unique chemical structure and potential therapeutic properties.
作用機序
The exact mechanism of action of 1-(2-chlorobenzyl)-4-[(4-ethoxyphenyl)sulfonyl]piperazine 401 is not fully understood, but it is believed to act by inhibiting various enzymes and signaling pathways involved in disease progression. This compound has been shown to have potent anti-inflammatory and anti-cancer properties, and may also have neuroprotective effects.
Biochemical and Physiological Effects:
1-(2-chlorobenzyl)-4-[(4-ethoxyphenyl)sulfonyl]piperazine 401 has been shown to have a number of biochemical and physiological effects, including the inhibition of various enzymes and signaling pathways involved in disease progression. This compound has been shown to have potent anti-inflammatory and anti-cancer properties, and may also have neuroprotective effects.
実験室実験の利点と制限
One of the main advantages of using 1-(2-chlorobenzyl)-4-[(4-ethoxyphenyl)sulfonyl]piperazine 401 in lab experiments is its potent anti-inflammatory and anti-cancer properties. This compound has also been shown to have neuroprotective effects, making it a promising candidate for the treatment of neurological disorders. However, there are also some limitations to using 1-(2-chlorobenzyl)-4-[(4-ethoxyphenyl)sulfonyl]piperazine 401 in lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action.
将来の方向性
There are several potential future directions for research involving 1-(2-chlorobenzyl)-4-[(4-ethoxyphenyl)sulfonyl]piperazine 401. One area of interest is the development of new therapeutic agents based on the chemical structure of 1-(2-chlorobenzyl)-4-[(4-ethoxyphenyl)sulfonyl]piperazine 401. Other potential future directions include further studies of the compound's mechanism of action, as well as its potential applications in the treatment of various diseases. Additionally, more research is needed to fully understand the potential toxicity and limitations of using 1-(2-chlorobenzyl)-4-[(4-ethoxyphenyl)sulfonyl]piperazine 401 in lab experiments.
In conclusion, 1-(2-chlorobenzyl)-4-[(4-ethoxyphenyl)sulfonyl]piperazine 401 is a piperazine derivative compound that has been extensively studied for its potential applications in scientific research. This compound has been shown to have potent anti-inflammatory and anti-cancer properties, and may also have neuroprotective effects. While there are some limitations to using 1-(2-chlorobenzyl)-4-[(4-ethoxyphenyl)sulfonyl]piperazine 401 in lab experiments, there are also several potential future directions for research involving this compound.
合成法
The synthesis of 1-(2-chlorobenzyl)-4-[(4-ethoxyphenyl)sulfonyl]piperazine 401 involves several steps, including the reaction of 2-chlorobenzyl chloride with piperazine, followed by the reaction of the resulting compound with 4-ethoxybenzenesulfonyl chloride. The compound is then purified and characterized using various analytical techniques.
科学的研究の応用
1-(2-chlorobenzyl)-4-[(4-ethoxyphenyl)sulfonyl]piperazine 401 has been studied extensively for its potential applications in scientific research. One of the most promising areas of research involves the use of 1-(2-chlorobenzyl)-4-[(4-ethoxyphenyl)sulfonyl]piperazine 401 as a potential therapeutic agent for the treatment of various diseases, including cancer, inflammation, and neurological disorders.
特性
IUPAC Name |
1-[(2-chlorophenyl)methyl]-4-(4-ethoxyphenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O3S/c1-2-25-17-7-9-18(10-8-17)26(23,24)22-13-11-21(12-14-22)15-16-5-3-4-6-19(16)20/h3-10H,2,11-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVMHQVDWYABZGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

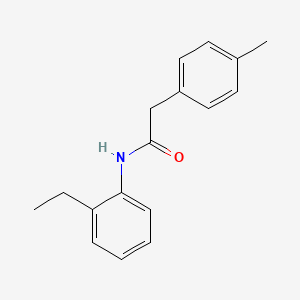
![N-[4-(4-biphenylyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B5871713.png)
![N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B5871714.png)
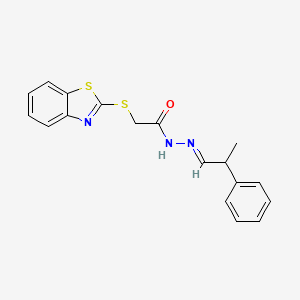

![2-({[4-(ethoxycarbonyl)-1-piperazinyl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid](/img/structure/B5871749.png)
![N-{[(4-fluorobenzyl)amino]carbonothioyl}benzamide](/img/structure/B5871755.png)

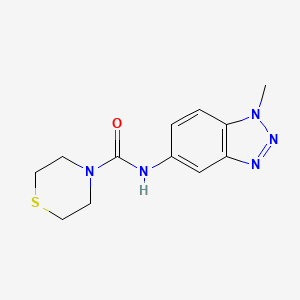
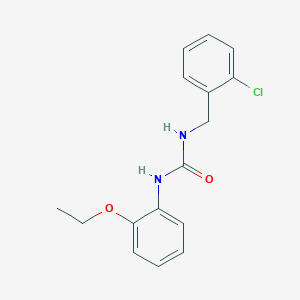
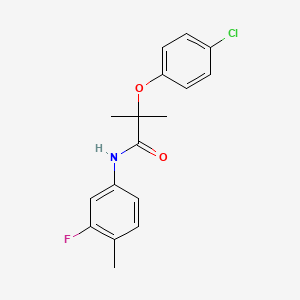
![N~2~-(2-methoxy-5-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5871780.png)
![N-(2-furylmethyl)-5-[(2-methoxyphenoxy)methyl]-2-furamide](/img/structure/B5871784.png)
